2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

Agrochemical Synthesis Continuous Flow Chemistry Fludioxonil Intermediate

This 4-carbaldehyde isomer is the cornerstone for synthesizing fludioxonil fungicide. Its 2,2-difluoro group dramatically lowers HOMO energy, enhancing oxidative stability and enabling selective lithiation chemistry unavailable to non-fluorinated or 5-carbaldehyde (CAS 656-42-8) analogs. Sourcing this precise CAS guarantees alignment with patented manufacturing routes and regulatory filings.

Molecular Formula C8H4F2O3
Molecular Weight 186.11 g/mol
CAS No. 119895-68-0
Cat. No. B053431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
CAS119895-68-0
Molecular FormulaC8H4F2O3
Molecular Weight186.11 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC(O2)(F)F)C=O
InChIInChI=1S/C8H4F2O3/c9-8(10)12-6-3-1-2-5(4-11)7(6)13-8/h1-4H
InChIKeyNIBFJPXGNVPNHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde (CAS 119895-68-0): Technical Baseline and Core Attributes for Procurement and R&D


2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde (CAS 119895-68-0) is a fluorinated aromatic aldehyde belonging to the benzodioxole class . It is a solid at room temperature, featuring a 2,2-difluoromethylenedioxy bridge fused to a benzaldehyde core. Key physicochemical properties include a refractive index (n20/D) of 1.497, a density of 1.423 g/mL at 25 °C, a melting point of 62-64°C, and a calculated LogP of 1.8206 [1]. It serves as a high-value building block in medicinal chemistry and agrochemical synthesis, most notably as a key intermediate in the production of the fungicide fludioxonil [2][3].

Why 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde Cannot Be Replaced by Generic Analogs in Critical Syntheses


Substituting 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde (CAS 119895-68-0) with non-fluorinated or differently substituted benzodioxole aldehydes is not a straightforward exchange due to the profound impact of the 2,2-difluoromethylene group on the molecule's electronic landscape and reactivity. The strong electron-withdrawing effect of the two fluorine atoms significantly lowers the HOMO energy compared to non-fluorinated analogs, increasing resistance to oxidation and altering electrophilic substitution patterns . Furthermore, the specific 4-carbaldehyde substitution pattern is critical for its established role as a direct intermediate in patented routes to fludioxonil; alternative substitution, such as the 5-carbaldehyde isomer, leads to a different chemical identity with distinct reactivity and a separate CAS registry (656-42-8) [1]. The compound's enhanced acidity at the 4-position enables selective lithiation chemistry that is not equally accessible to its 1,3-benzodioxole or dichloro counterparts, making it a unique gateway to a homologous series of functionalized derivatives [2]. These factors collectively mean that swapping in a seemingly similar 'benzodioxole aldehyde' can lead to reaction failure, altered product profiles, or the inability to meet the specific intermediate requirements of patented manufacturing processes.

Quantitative Comparative Evidence for Selecting 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde Over Its Closest Analogs


Validated High-Yield Synthesis Route for Fludioxonil Intermediate via Continuous Flow

A patented continuous flow micro-reaction method using 2,2-difluoro-1,3-benzodioxole as a starting material achieves a high yield of 92.5% for 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde under optimized conditions (lithium-hydrogen exchange with n-butyllithium and DMF at 5-10°C) [1]. In comparison, traditional batch synthesis routes for analogous dichloro benzodioxole carbaldehydes often involve multiple steps (e.g., halogen exchange, hydrolysis) and can be more complex and lower-yielding .

Agrochemical Synthesis Continuous Flow Chemistry Fludioxonil Intermediate

Enhanced Metabolic Stability and Lipophilicity Profile Compared to Non-Fluorinated Benzodioxole Analogs

The 2,2-difluoro-1,3-benzodioxole (DFBD) moiety, present in this carbaldehyde, is known to impart significant metabolic stability compared to non-fluorinated benzodioxoles. The strong C-F bonds and electron-withdrawing nature lower the HOMO energy, increasing resistance to oxidative metabolism [1]. The compound's calculated LogP is 1.82, indicative of balanced lipophilicity for potential CNS or cell-permeable applications, a property engineered by the difluoromethylene group [2]. While direct experimental metabolic stability data for the free aldehyde is not available, this is a class-level property of the DFBD scaffold that is well-documented in the design of commercial drugs and pesticides [1].

Medicinal Chemistry Drug Design ADME Properties

Unique Reactivity Profile: Superior Acidity for Regioselective C-H Functionalization

The 2,2-difluoro-1,3-benzodioxole core exhibits exceptional acidity compared to non-fluorinated arenes like anisole or even the parent 1,3-benzodioxole . This enhanced acidity, attributed to the electron-withdrawing difluoromethylene group, facilitates deprotonation at the 4-position with organolithium bases, enabling the generation of a stable 4-lithiated intermediate. This intermediate is a versatile platform for introducing a wide range of electrophiles, granting access to over three dozen functionalized derivatives in a single case study [1]. While the 5-position isomer is also acidic, the 4-carbaldehyde provides a distinct and well-precedented entry point for subsequent derivatization.

Organometallic Chemistry C-H Activation Synthetic Methodology

Direct Patented Intermediate for the Fungicide Fludioxonil, a Commercial Imperative

2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde is explicitly identified and claimed in patents as a key intermediate for synthesizing the widely used fungicide fludioxonil [1][2]. Its 4-formyl group is the specific site for building the cyanopyrrole ring of the final active ingredient. In contrast, the 5-carbaldehyde isomer (CAS 656-42-8) or the non-fluorinated 1,3-benzodioxole-4-carbaldehyde cannot be used in these patented processes to yield the identical fludioxonil molecule. The compound's commercial significance is further evidenced by its primary listing as a 'fludioxonil intermediate' by multiple suppliers [3].

Agrochemical Intermediate Fungicide Synthesis Fludioxonil

Comparative Physicochemical Properties Against a Key Structural Analog

2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde (CAS 119895-68-0) exhibits distinct physicochemical properties that differentiate it from its 5-carbaldehyde isomer (CAS 656-42-8). The target compound has a reported refractive index (n20/D) of 1.497 and a density of 1.423 g/mL at 25 °C, while the 5-carbaldehyde isomer has a reported refractive index of 1.5000 (lit.) and a density of 1.422 g/mL at 25 °C . The melting point of the target compound is 62-64°C, compared to a melting point of 43-45°C for the 5-isomer . These quantifiable differences are crucial for identity confirmation and quality control during procurement.

Physicochemical Characterization Quality Control Material Sourcing

Validated Application Scenarios for 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde in R&D and Manufacturing


Agrochemical Manufacturing: Dedicated Intermediate for Fludioxonil Synthesis

This compound is the unequivocal building block for the industrial synthesis of fludioxonil, a broad-spectrum phenylpyrrole fungicide. Multiple patents specify the use of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde as the key intermediate [1]. Sourcing this specific CAS number ensures alignment with patented manufacturing processes and regulatory filings. The 5-carbaldehyde isomer (CAS 656-42-8) is not a suitable substitute for this application.

Medicinal Chemistry: Scaffold for CNS and Anti-Infective Drug Discovery

The 2,2-difluoro-1,3-benzodioxole (DFBD) scaffold is valued in medicinal chemistry for enhancing metabolic stability and modulating lipophilicity (LogP 1.82) [1]. This carbaldehyde provides a versatile handle (the formyl group) for introducing the DFBD moiety into drug candidates via reactions like reductive amination, Knoevenagel condensation, or Grignard addition. This is particularly relevant for developing CNS-active drugs, anti-infectives, and enzyme inhibitors where improved ADME properties are crucial [1][2].

Organometallic Chemistry: Substrate for Regioselective C-H Functionalization Studies

The exceptional acidity at the 4-position of the 2,2-difluoro-1,3-benzodioxole core enables selective lithiation and subsequent trapping with electrophiles [1]. This compound can serve as a starting point for generating diverse libraries of 4-substituted DFBD derivatives for biological screening or materials science applications, a strategy supported by published methodology on the homologous series [1].

Analytical Quality Control: Use as a Primary Reference Standard

The well-defined and reproducible physicochemical properties (refractive index, density, melting point) of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, particularly as documented by major suppliers like Sigma-Aldrich, make it suitable for use as a reference standard in analytical method development and quality control laboratories . Its distinct properties allow for easy verification of identity and purity when handling this intermediate in a manufacturing setting.

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